

Purchasing "3-O-cis-p-Coumaroylmaslinic acid" Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-cis-p-Coumaroylmaslinic acid

Cat. No.: B12385989

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of "**3-O-cis-p-Coumaroylmaslinic acid**" analytical standard. This natural compound, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), offers significant potential in research related to metabolic diseases and infectious agents.

Application Notes

"**3-O-cis-p-Coumaroylmaslinic acid**" (CAS No. 69297-40-1) is a naturally occurring triterpenoid isolated from plants such as *Miconia albicans* and species of *Ziziphus*.^[1] It has garnered significant interest in the scientific community for its distinct biological activities, primarily as a potent inhibitor of PTP1B and for its antimicrobial properties.

Key Applications:

- **Metabolic Disease Research:** As a selective inhibitor of PTP1B, a negative regulator of the insulin signaling pathway, this compound is a valuable tool for studying type 2 diabetes and obesity. Its ability to block PTP1B can enhance insulin sensitivity, making it a promising candidate for further investigation in drug discovery.
- **Antimicrobial Research:** "**3-O-cis-p-Coumaroylmaslinic acid**" has demonstrated activity against Gram-positive bacteria and various yeasts.^[1] This makes it a useful reference

standard in the screening and development of new antimicrobial agents.

- **Signal Transduction Studies:** This analytical standard can be employed to investigate the role of PTP1B in various cellular signaling cascades beyond metabolic pathways.

Quantitative Data Summary

For researchers looking to purchase "**3-O-cis-p-Coumaroylmaslinic acid**," the following table summarizes key quantitative data for the analytical standard.

Parameter	Value	Source
CAS Number	69297-40-1	[2]
Molecular Formula	C ₃₉ H ₅₄ O ₆	[2]
Molecular Weight	618.8 g/mol	[2]
PTP1B Inhibition (IC ₅₀)	0.46 µM	
Purity	≥98%	

Purchasing Information

Several suppliers offer "**3-O-cis-p-Coumaroylmaslinic acid**" as an analytical standard. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Available Quantities	Contact for Pricing
MedChemExpress (MCE)	Inquire for details	--INVALID-LINK--
InvivoChem	500mg, 1g	--INVALID-LINK--
Aschem GmbH	Min. 1 kg	Inquire for details
DC Chemicals Limited	100mg, 250mg, 1g	
CheMondis	Varies by supplier	[www.chemondis.com]

Experimental Protocols

Detailed methodologies for key experiments utilizing "**3-O-cis-p-Coumaroylmaslinic acid**" are provided below.

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol outlines a colorimetric assay to determine the PTP1B inhibitory activity of "**3-O-cis-p-Coumaroylmaslinic acid**" using p-nitrophenyl phosphate (pNPP) as a substrate.

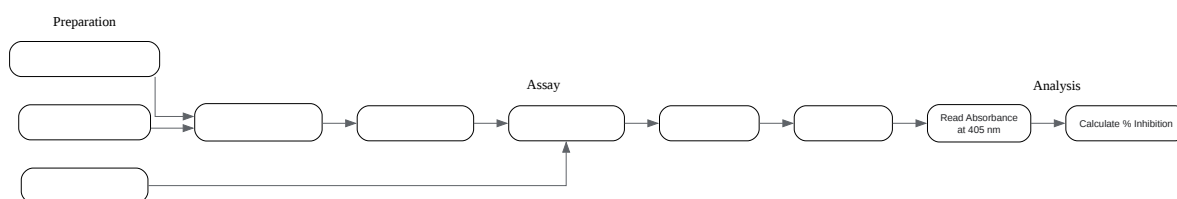
Materials:

- "**3-O-cis-p-Coumaroylmaslinic acid**" analytical standard
- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM Citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT
- 96-well microplate
- Microplate reader

Procedure:

- **Prepare Stock Solution:** Dissolve "**3-O-cis-p-Coumaroylmaslinic acid**" in DMSO to create a stock solution (e.g., 10 mM). Further dilute with the assay buffer to achieve the desired test concentrations.
- **Enzyme Preparation:** Dilute the recombinant PTP1B enzyme in the assay buffer to the working concentration.
- **Assay Reaction:** a. To each well of a 96-well plate, add 50 µL of the assay buffer. b. Add 10 µL of the diluted "**3-O-cis-p-Coumaroylmaslinic acid**" solution (or DMSO for control). c. Add 20 µL of the diluted PTP1B enzyme solution. d. Pre-incubate the plate at 37°C for 10 minutes.

- Initiate Reaction: Add 20 μ L of the pNPP substrate solution to each well.
- Incubation: Incubate the plate at 37°C for 30 minutes.
- Stop Reaction: Terminate the reaction by adding 50 μ L of 1 M NaOH to each well.
- Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
- Calculate Inhibition: The percentage of PTP1B inhibition can be calculated using the following formula: % Inhibition = $[1 - (\text{Absorbance of sample} / \text{Absorbance of control})] \times 100$



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Caption: Workflow for the in vitro PTP1B inhibition assay.

Protocol 2: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of "**3-O-cis-p-Coumaroylmaslinic acid**" against susceptible microorganisms using the broth microdilution method.

Materials:

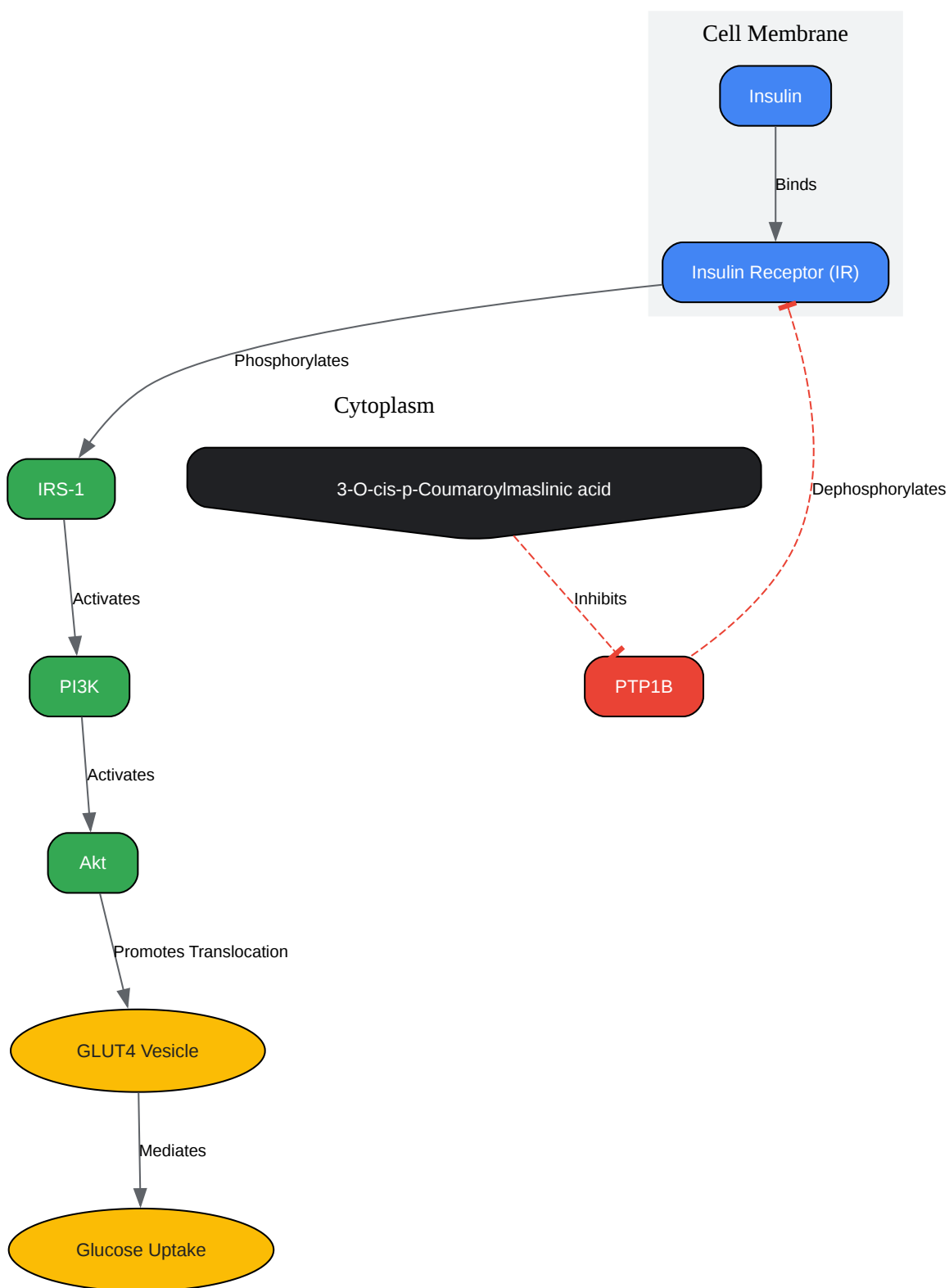
- **"3-O-cis-p-Coumaroylmaslinic acid"** analytical standard
- Susceptible microbial strains (e.g., *Staphylococcus aureus*, *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
- Sterile 96-well microplates
- Spectrophotometer or microplate reader

Procedure:

- **Prepare Inoculum:** Culture the microbial strain overnight and then dilute it in fresh broth to achieve a standardized concentration (e.g., 5×10^5 CFU/mL).
- **Prepare Compound Dilutions:** a. Prepare a stock solution of **"3-O-cis-p-Coumaroylmaslinic acid"** in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in the broth medium across the wells of a 96-well plate.
- **Inoculation:** Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).
- **Incubation:** Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
- **Determine MIC:** The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Signaling Pathway

"3-O-cis-p-Coumaroylmaslinic acid" exerts its effect on metabolic regulation primarily by inhibiting PTP1B, a key negative regulator of the insulin signaling pathway. The following diagram illustrates this mechanism.



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Caption: Inhibition of PTP1B by "3-O-cis-p-Coumaroylmaslinic acid" enhances insulin signaling.

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References

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- To cite this document: BenchChem. [Purchasing "3-O-cis-p-Coumaroylmaslinic acid" Analytical Standard: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385989#purchasing-3-o-cis-p-coumaroylmaslinic-acid-analytical-standard]

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